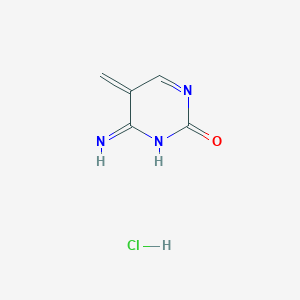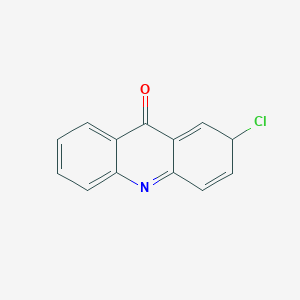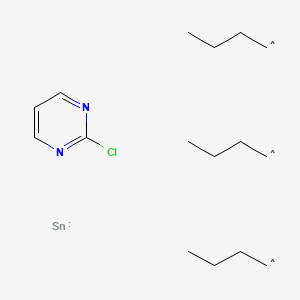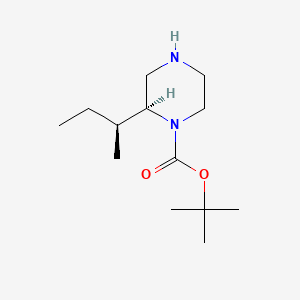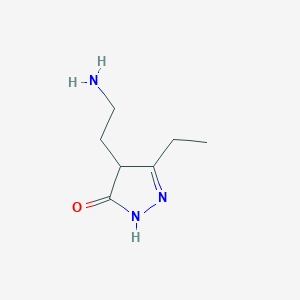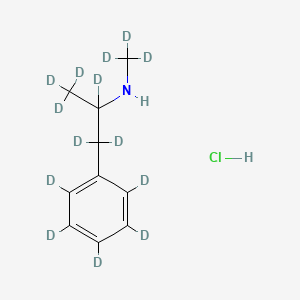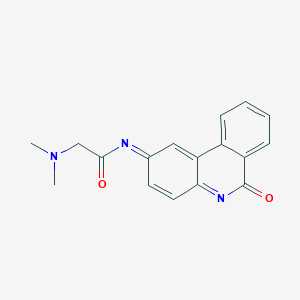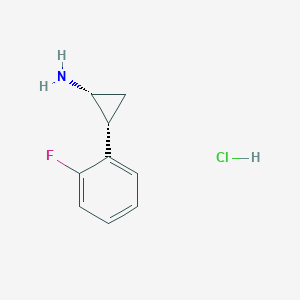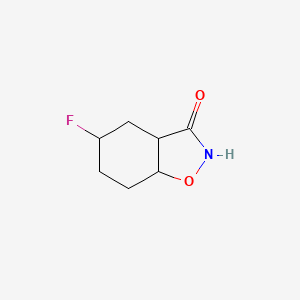![molecular formula C13H12N2O2 B12356595 N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356595.png)
N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . . This compound is of interest due to its unique structure, which includes a pyridine ring and an oxime functional group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-(4-pyridinylmethoxy)benzaldehyde with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds or nitriles under specific conditions.
Reduction: Reduction reactions can convert the oxime group to an amine group, yielding different derivatives.
Substitution: The compound can participate in substitution reactions, where the pyridine ring or the benzaldehyde moiety is modified.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function . These interactions contribute to the compound’s biological and chemical effects.
Comparación Con Compuestos Similares
N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine can be compared with similar compounds such as:
Benzaldehyde oxime: Lacks the pyridine ring, making it less versatile in certain reactions.
Pyridine-4-carboxaldehyde oxime: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
3-(4-pyridinylmethoxy)benzaldehyde: Precursor to the compound, lacks the oxime group, limiting its biological activity.
The uniqueness of N-{[3-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine lies in its combination of the pyridine ring and oxime group, providing a versatile platform for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
(NE)-N-[[3-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-12-2-1-3-13(8-12)17-10-11-4-6-14-7-5-11/h1-9,16H,10H2/b15-9+ |
Clave InChI |
QJAUVMPFIUMOLH-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)/C=N/O |
SMILES canónico |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide](/img/structure/B12356515.png)
![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
